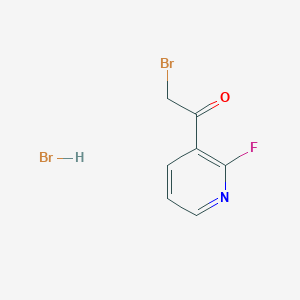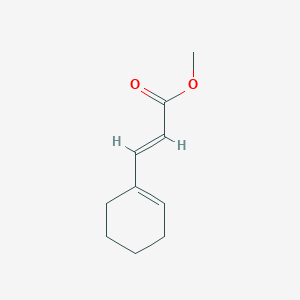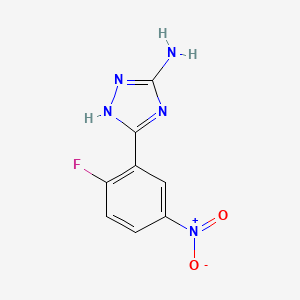
Methyl 2-(4-chloro-2-methoxyphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-chloro-2-methoxyphenoxy)acetate is an organic compound with the molecular formula C10H11ClO4 It is a derivative of phenoxyacetic acid and is characterized by the presence of a chloro and methoxy group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-2-methoxyphenoxy)acetate typically involves the esterification of 4-chloro-2-methoxyphenoxyacetic acid with methanol. One common method includes the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Methyl 2-(4-chloro-2-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetic acid derivatives.
Hydrolysis: Formation of 4-chloro-2-methoxyphenoxyacetic acid and methanol.
Oxidation: Formation of 4-chloro-2-hydroxyphenoxyacetic acid.
科学的研究の応用
Methyl 2-(4-chloro-2-methoxyphenoxy)acetate has several applications in scientific research:
Agriculture: It is used as a precursor for the synthesis of herbicides that target broadleaf weeds.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Chemistry: It is used in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential effects on plant growth and development.
作用機序
The mechanism of action of Methyl 2-(4-chloro-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to regulate growth. The compound binds to auxin receptors, leading to changes in gene expression and cellular processes that result in altered growth patterns.
類似化合物との比較
Methyl 2-(4-chloro-2-methoxyphenoxy)acetate can be compared with other similar compounds such as:
Methyl 2-(4-chloro-2-methylphenoxy)acetate: Similar structure but with a methyl group instead of a methoxy group.
Methyl 2-(4-chloro-2-ethylphenoxy)acetate: Similar structure but with an ethyl group instead of a methoxy group.
Methyl 2-(4-chloro-2-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the different substituents on the phenyl ring.
特性
IUPAC Name |
methyl 2-(4-chloro-2-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLMZHVFVLORNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
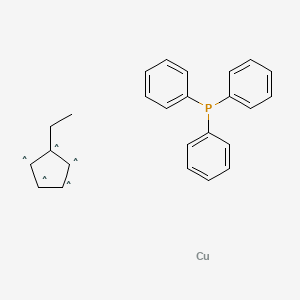
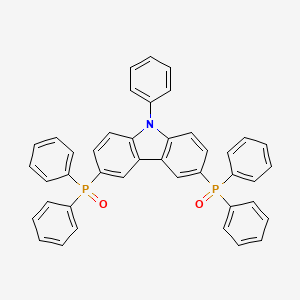
![2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine](/img/structure/B12336233.png)
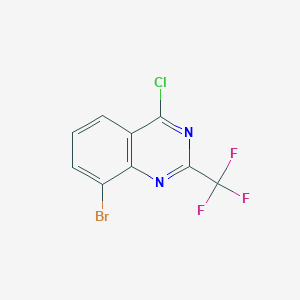
![Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)-](/img/structure/B12336249.png)
![4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine](/img/structure/B12336271.png)

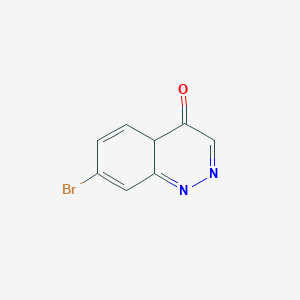
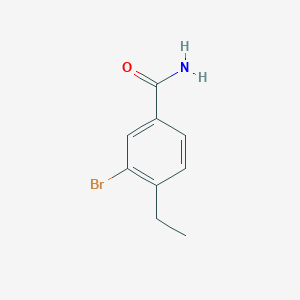
![3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12336290.png)
